6-(2-Bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridazine

Catalog No.
S16159513
CAS No.
M.F
C10H5BrFN5O
M. Wt
310.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridaz...

Product Name

6-(2-Bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridazine

IUPAC Name

6-(2-bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridazine

Molecular Formula

C10H5BrFN5O

Molecular Weight

310.08 g/mol

InChI

InChI=1S/C10H5BrFN5O/c11-7-5-6(12)1-2-8(7)18-10-4-3-9-13-15-16-17(9)14-10/h1-5H

InChI Key

OUXKAKATYAFSMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=NN3C(=NN=N3)C=C2

6-(2-Bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridazine is a heterocyclic compound characterized by a tetrazolo-pyridazine core fused with a phenoxy group substituted with bromine and fluorine. The molecular formula is C10_{10}H7_{7}BrF N4_{4}O, and it features a complex structure that includes both aromatic and non-aromatic components. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of heterocycles, including:

  • Nucleophilic substitutions: The bromine atom on the phenoxy group can be replaced by nucleophiles, leading to new derivatives.
  • Cycloaddition reactions: The tetrazole ring can engage in cycloaddition reactions, particularly with alkenes or alkynes, to form more complex structures.
  • Reduction reactions: The nitro or halogen substituents can be reduced to amines or other functional groups, altering the compound's biological properties.

Research indicates that compounds with similar structures to 6-(2-Bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridazine exhibit various biological activities, including:

  • Anticancer properties: Many tetrazole derivatives have shown promise as anticancer agents through their ability to inhibit specific kinases involved in tumor growth.
  • Antimicrobial effects: Some studies suggest that related compounds possess antimicrobial activity against various pathogens.
  • Anti-inflammatory effects: Certain derivatives have been investigated for their potential to reduce inflammation in cellular models.

The synthesis of 6-(2-Bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridazine typically involves multi-step reactions:

  • Formation of the tetrazole ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Coupling with the phenoxy group: The brominated phenol can be introduced via nucleophilic substitution or coupling reactions.
  • Final purification: The product is usually purified through recrystallization or chromatography to obtain the desired purity.

6-(2-Bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridazine has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting specific diseases such as cancer or infections.
  • Chemical probes: It can serve as a tool for studying biological processes involving its target proteins or pathways.

Studies on similar compounds have revealed insights into their interactions with biological targets:

  • Kinase inhibition: Many derivatives demonstrate selective inhibition of kinases associated with cancer progression.
  • Binding affinity studies: Techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to measure binding affinities to various targets.

Several compounds share structural features with 6-(2-Bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Imidazo[1,2-b]pyridazineHeterocyclicKnown for kinase inhibition and anti-cancer activity
Pyrazolo[1,5-a]pyridineHeterocyclicExhibits anti-inflammatory properties
2-Amino-4-fluorobenzoic acidAromaticUsed in synthesis of various bioactive compounds
6-(2-Chloro-4-fluorophenoxy)tetrazolo[1,5-b]pyridazineHeterocyclic derivativeSimilar structure but different halogen substituent

The uniqueness of 6-(2-Bromo-4-fluorophenoxy)tetrazolo[1,5-b]pyridazine lies in its specific halogen substitutions and the presence of both tetrazole and pyridazine rings, which may impart distinct biological activities compared to its analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

308.96615 g/mol

Monoisotopic Mass

308.96615 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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